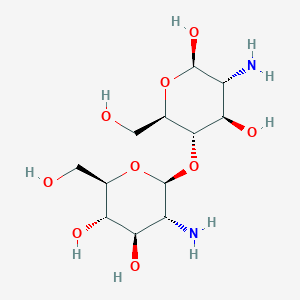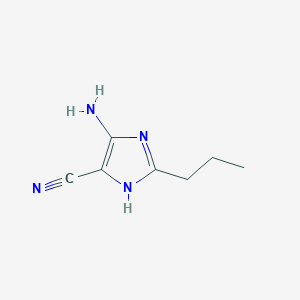
4-amino-2-propyl-1H-imidazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-2-propyl-1H-imidazole-5-carbonitrile, also known as APIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APIC is a heterocyclic compound that contains an imidazole ring and a nitrile group. This compound is synthesized by a multistep process, and its synthesis method has been optimized to obtain high yields and purity. In
作用机制
The mechanism of action of 4-amino-2-propyl-1H-imidazole-5-carbonitrile is not fully understood, but it is believed to act by inhibiting various enzymes and pathways in the body. It has been shown to inhibit the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation. 4-amino-2-propyl-1H-imidazole-5-carbonitrile has also been shown to inhibit the production of inflammatory cytokines and modulate the immune response.
生化和生理效应
4-amino-2-propyl-1H-imidazole-5-carbonitrile has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been found to have antitumor activity and has shown promising results in preclinical studies. 4-amino-2-propyl-1H-imidazole-5-carbonitrile has been shown to modulate the immune response and inhibit the production of inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. 4-amino-2-propyl-1H-imidazole-5-carbonitrile has also been found to have plant growth regulatory activity and has been used to increase crop yield and quality.
实验室实验的优点和局限性
4-amino-2-propyl-1H-imidazole-5-carbonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high purity and can be easily characterized using various analytical techniques. 4-amino-2-propyl-1H-imidazole-5-carbonitrile has also been found to have low toxicity, which makes it a safe compound to work with. However, there are also some limitations to working with 4-amino-2-propyl-1H-imidazole-5-carbonitrile. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. It also has limited solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for the research on 4-amino-2-propyl-1H-imidazole-5-carbonitrile. One potential area of research is the development of new drugs based on the structure of 4-amino-2-propyl-1H-imidazole-5-carbonitrile. 4-amino-2-propyl-1H-imidazole-5-carbonitrile has shown promising results in preclinical studies as a scaffold for the development of new drugs, and further research in this area could lead to the discovery of new therapeutics. Another potential area of research is the study of 4-amino-2-propyl-1H-imidazole-5-carbonitrile's plant growth regulatory activity. 4-amino-2-propyl-1H-imidazole-5-carbonitrile has been shown to increase crop yield and quality, and further research in this area could lead to the development of new plant growth regulators. Finally, further research is needed to fully understand the mechanism of action of 4-amino-2-propyl-1H-imidazole-5-carbonitrile and its effects in vivo. This could lead to the development of new treatments for various diseases and the optimization of its use in agriculture.
合成方法
4-amino-2-propyl-1H-imidazole-5-carbonitrile is synthesized by a multistep process that involves the reaction of 2-cyanoguanidine with propylamine in the presence of a base to yield 4-amino-2-propyl-1H-imidazole-5-carboxamide. This compound is then dehydrated using a dehydrating agent such as thionyl chloride or phosphorous oxychloride to obtain 4-amino-2-propyl-1H-imidazole-5-carbonitrile. The synthesis method has been optimized to obtain high yields and purity, and various modifications have been made to the process to improve its efficiency.
科学研究应用
4-amino-2-propyl-1H-imidazole-5-carbonitrile has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4-amino-2-propyl-1H-imidazole-5-carbonitrile has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has been used as a scaffold for the development of new drugs and has shown promising results in preclinical studies. In agriculture, 4-amino-2-propyl-1H-imidazole-5-carbonitrile has been used as a plant growth regulator and has shown potential in increasing crop yield and quality. In materials science, 4-amino-2-propyl-1H-imidazole-5-carbonitrile has been used as a building block for the synthesis of novel materials with unique properties.
属性
CAS 编号 |
150438-06-5 |
|---|---|
产品名称 |
4-amino-2-propyl-1H-imidazole-5-carbonitrile |
分子式 |
C7H10N4 |
分子量 |
150.18 g/mol |
IUPAC 名称 |
4-amino-2-propyl-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C7H10N4/c1-2-3-6-10-5(4-8)7(9)11-6/h2-3,9H2,1H3,(H,10,11) |
InChI 键 |
BYBSLZJTPXIDGW-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=C(N1)C#N)N |
规范 SMILES |
CCCC1=NC(=C(N1)C#N)N |
同义词 |
1H-Imidazole-4-carbonitrile,5-amino-2-propyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



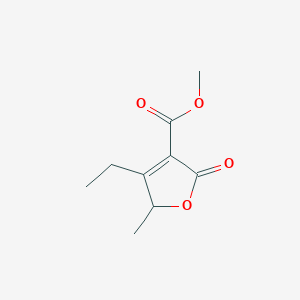
![38-Chloro-3,12,21,30-tetraphenoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B117212.png)


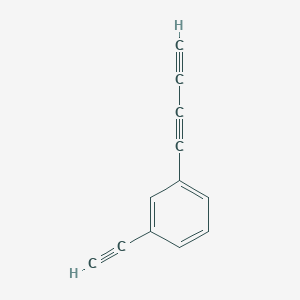


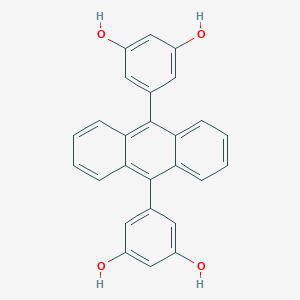
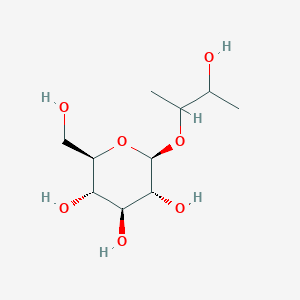
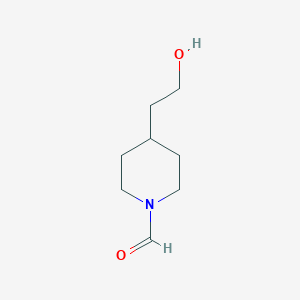
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B117238.png)
